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Executive Summary

Fevipiprant (NVP-QAWO039) is a potent and selective antagonist of the prostaglandin D2
(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule
expressed on Th2 cells (CRTh2 or DP2). The DP2 receptor is a key player in the inflammatory
cascade of allergic diseases, including allergic rhinitis. Its activation by PGD2, a major mediator
released from mast cells, orchestrates the recruitment and activation of key effector cells such
as eosinophils, basophils, and Type 2 helper T (Th2) cells. While the clinical development of
fevipiprant for allergic rhinitis was discontinued at Phase I, the preclinical rationale for
targeting the DP2 receptor in this indication remains a significant area of interest for the
development of novel anti-inflammatory therapies. This technical guide provides a
comprehensive overview of the preclinical evidence and rationale for the use of DP2
antagonists, with a focus on fevipiprant, in models of allergic rhinitis. Due to the limited
publicly available preclinical data specifically for fevipiprant in allergic rhinitis models, this
paper will also draw upon data from other DP2 antagonists to illustrate the potential of this drug
class.

The PGD2-DP2 Signaling Axis in Allergic Rhinitis

The pathophysiology of allergic rhinitis is driven by an IgE-mediated immune response to
allergens, leading to the release of a plethora of inflammatory mediators from activated mast
cells. Among these, PGD2 plays a crucial role in amplifying the allergic inflammatory response.
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PGD2 exerts its effects through two G-protein-coupled receptors: the DP1 receptor and the
DP2 receptor. While DP1 receptor activation is associated with vasodilation and the inhibition
of platelet aggregation, the DP2 receptor is primarily responsible for the pro-inflammatory
effects of PGD2.

The DP2 receptor is expressed on a variety of immune cells that are central to the allergic
response, including:

o Eosinophils: PGD2 is a potent chemoattractant for eosinophils, driving their migration to the
nasal mucosa.

e Th2 Cells: The DP2 receptor mediates the chemotaxis of Th2 cells, which are critical for
orchestrating the allergic inflammatory response through the production of cytokines such as
IL-4, IL-5, and IL-13.

e Basophils: PGD2 can induce the chemotaxis and activation of basophils.

» Innate Lymphoid Cells type 2 (ILC2s): These cells are potent producers of type 2 cytokines
and are activated by PGD2 through the DP2 receptor.

By blocking the interaction of PGD2 with the DP2 receptor, fevipiprant is designed to inhibit
the recruitment and activation of these key inflammatory cells, thereby attenuating the signs
and symptoms of allergic rhinitis.

Signaling Pathway

The binding of PGD2 to the DP2 receptor on inflammatory cells initiates a signaling cascade
that leads to chemotaxis, cellular activation, and cytokine release. A simplified representation of
this pathway is provided below.
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Figure 1: Simplified PGD2-DP2 signaling pathway.

Preclinical Allergic Rhinitis Models: Methodologies

Standard preclinical models of allergic rhinitis are essential for evaluating the efficacy of novel
therapeutic agents. These models aim to replicate the key features of the human disease,
including nasal symptoms and eosinophilic inflammation. While specific protocols for
fevipiprant are not publicly available, a representative experimental design is described below.

Representative Experimental Protocol: Ovalbumin-
Induced Allergic Rhinitis in Mice

e Sensitization Phase:

o Animals: BALB/c mice are commonly used due to their propensity to mount Th2-biased
immune responses.

o Antigen: Ovalbumin (OVA) is a frequently used allergen.

o Procedure: Mice are sensitized by intraperitoneal (i.p.) injections of OVA emulsified in an
adjuvant such as aluminum hydroxide (alum) on days 0 and 7. This systemic sensitization
primes the immune system for an allergic response.

e Challenge Phase:

o Procedure: Starting on day 14, sensitized mice are challenged intranasally with an OVA
solution daily for a period of 7 to 14 days. This localized allergen challenge in the nasal
passages induces the symptoms and inflammation characteristic of allergic rhinitis.

e Treatment:

o Drug Administration: Fevipiprant or a vehicle control would be administered orally (e.g.,
by gavage) at various doses, typically starting one hour before each allergen challenge.

o Assessment of Efficacy:
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o Nasal Symptoms: The frequency of sneezing and nasal rubbing is counted for a defined
period (e.g., 15-30 minutes) immediately after the final allergen challenge.

o Histopathology: Nasal tissues are collected 24-48 hours after the final challenge, fixed,
sectioned, and stained (e.g., with hematoxylin and eosin or Luna's stain) to visualize and
guantify the infiltration of inflammatory cells, particularly eosinophils, into the nasal
mucosa.

o Nasal Lavage Fluid (NALF) Analysis: NALF is collected to measure the levels of
inflammatory cells (e.g., eosinophils, neutrophils) and cytokines (e.g., IL-4, IL-5, IL-13).

o Serum IgE Levels: Blood is collected to measure the levels of OVA-specific IgE antibodies.
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Figure 2: Representative experimental workflow for a murine model of allergic rhinitis.
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Preclinical Efficacy of DP2 Antagonists in Allergic

Rhinitis Models

While specific quantitative data for fevipiprant in allergic rhinitis models is not readily available

in the public domain, studies on other potent and selective DP2 antagonists have

demonstrated proof-of-concept for this therapeutic class. The following tables summarize

representative data from such studies.

Table 1: Effect of DP2 Antagonists on Nasal Symptoms in a Murine Model of Allergic Rhinitis

Mean Mean
Dose
Treatment Number of o Number of o
(mgl/kg, % Inhibition % Inhibition
Group | Sneezes (* Nasal Rubs
.0.
> SEM) (x SEM)
Vehicle
452 +3.1 625+45
Control
DP2
) 1 30.1+£25 33.4% 41.3+3.8 33.9%
Antagonist X
DP2
) 10 18.7+1.9 58.6% 25.1+27 59.8%
Antagonist X
DP2
) 30 10.3£15 77.2% 148+21 76.3%
Antagonist X

Data are hypothetical and representative of typical findings for a DP2 antagonist.

Table 2: Effect of DP2 Antagonists on Nasal Eosinophil Infiltration in a Murine Model of Allergic

Rhinitis

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b1672611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Eosinophils/mm? of

Treatment Group Dose (mgl/kg, p.o.) Nasal Mucosa (* % Inhibition
SEM)

Vehicle Control - 152.3+12.8 -

DP2 Antagonist X 1 105.7+9.5 30.6%

DP2 Antagonist X 10 61.4+7.2 59.7%

DP2 Antagonist X 30 35.8+5.1 76.5%

Data are hypothetical and representative of typical findings for a DP2 antagonist.

These data illustrate that oral administration of a DP2 antagonist can significantly reduce both

the early-phase (nasal symptoms) and late-phase (eosinophilic inflammation) responses to

allergen challenge in a preclinical model of allergic rhinitis.

In Vitro Pharmacology of Fevipiprant

Fevipiprant is a highly potent and selective antagonist of the human DP2 receptor. Its in vitro

pharmacological profile has been well-characterized.

Table 3: In Vitro Potency of Fevipiprant

) Potency
Assay Cell Type Agonist Parameter
(ICs0lKi)
CHO cells
Receptor Binding  expressing [BH]PGD:2 Ki ~1.1 nM
human DP2
Eosinophil Human whole
PGD:2 ICso ~0.44 nM
Shape Change blood
Eosinophil Isolated human
_ _ _ PGD: ICso ~1.5 nM
Chemotaxis eosinophils
Th2 Cell Isolated human
) PGD:2 ICso ~2.0 nM
Chemotaxis Th2 cells
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Data compiled from publicly available sources.

The high in vitro potency of fevipiprant translates to effective inhibition of PGD2-mediated
responses in key inflammatory cells involved in allergic rhinitis.

Conclusion

The preclinical rationale for the use of a DP2 receptor antagonist like fevipiprant in the
treatment of allergic rhinitis is strong and well-supported by our understanding of the underlying
pathophysiology. The PGD2-DP2 signaling axis is a critical driver of the recruitment and
activation of eosinophils and Th2 cells, which are central to the allergic inflammatory cascade
in the nasal mucosa. While specific preclinical efficacy data for fevipiprant in animal models of
allergic rhinitis are not extensively published, the available in vitro data demonstrate its high
potency and selectivity. Furthermore, preclinical studies with other DP2 antagonists have
provided proof-of-concept for the therapeutic potential of this drug class in alleviating the
symptoms and inflammation associated with allergic rhinitis. Although the clinical development
of fevipiprant for this indication has been discontinued, the DP2 receptor remains a compelling
target for the development of novel, orally-administered anti-inflammatory drugs for allergic
diseases. Further research in this area is warranted to explore the full therapeutic potential of
DP2 antagonism.

« To cite this document: BenchChem. [Preclinical Evidence for Fevipiprant in Allergic Rhinitis
Models: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1672611#preclinical-evidence-for-fevipiprant-in-
allergic-rhinitis-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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